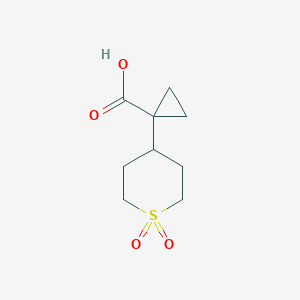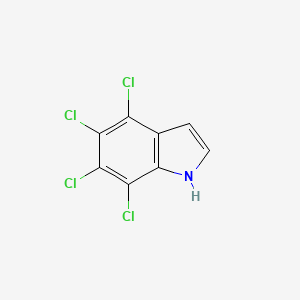
4,5,6,7-Tetrachloro-1h-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrachloro-1h-indole is a chlorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of four chlorine atoms at positions 4, 5, 6, and 7 on the indole ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
The synthesis of 4,5,6,7-Tetrachloro-1h-indole can be achieved through several methods. One common approach involves the chlorination of indole derivatives using reagents such as chlorine gas or N-chlorosuccinimide under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure selective chlorination at the desired positions .
Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
4,5,6,7-Tetrachloro-1h-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into less chlorinated derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
4,5,6,7-Tetrachloro-1h-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrachloro-1h-indole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
4,5,6,7-Tetrachloro-1h-indole can be compared with other chlorinated indole derivatives, such as:
5,6,7,8-Tetrachloro-1h-indole: Similar in structure but with chlorine atoms at different positions, affecting its reactivity and applications.
4,5,6-Trichloro-1h-indole: Lacks one chlorine atom, which can influence its chemical properties and biological activity.
4,5,6,7-Tetrabromo-1h-indole:
The uniqueness of this compound lies in its specific chlorination pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H3Cl4N |
|---|---|
Molecular Weight |
254.9 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-1H-indole |
InChI |
InChI=1S/C8H3Cl4N/c9-4-3-1-2-13-8(3)7(12)6(11)5(4)10/h1-2,13H |
InChI Key |
ZBHDKADZVPVDQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13467115.png)
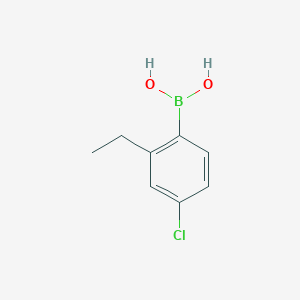

![1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13467126.png)
![2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B13467132.png)
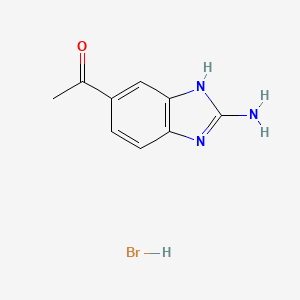
![1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylicacid](/img/structure/B13467146.png)

![[5-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13467161.png)
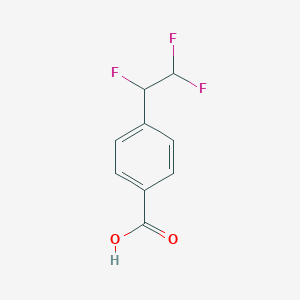
![2-(pyridin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13467167.png)
![1-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13467173.png)
